![molecular formula C24H17F2N3 B2385970 8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866348-38-1](/img/structure/B2385970.png)
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazoloquinolines and has been shown to exhibit promising biological activity against various diseases.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Basicity
Fluorine atoms introduced into the pyrazolo[3,4-b]quinoline molecule significantly modify its properties, such as fluorescence quantum efficiency, absorption band position, and resistance to proton donors. The analysis demonstrates the influence of fluorine on the photophysical and electrochemical properties, offering insights into the tuning of basicity through electron-withdrawing effects of fluorine, which can enhance the compound's resistance to proton donors (Szlachcic & Uchacz, 2018).
Antimycobacterial Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a SnCl2·2H2O catalyzed one-pot Povarov reaction, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, some derivatives demonstrated potent antitubercular effects, highlighting their potential for treating tuberculosis (Kantevari et al., 2011).
Supramolecular Aggregation
The substitution on the dihydrobenzopyrazoloquinoline framework affects the dimensionality of supramolecular aggregation, influencing molecular interactions such as C-H...N and C-H...π(arene) hydrogen bonds. These interactions play a crucial role in the structural formation of these compounds, affecting their physical and chemical behaviors (Portilla et al., 2005).
Organic Light-Emitting Devices (OLEDs)
Pyrazolo[3,4-b]quinoline derivatives are highlighted as highly efficient organic fluorescent materials suitable for applications in light-emitting devices. Their stability and fluorescence properties in various solvents and under different chemical conditions make them promising candidates for OLED technology. The reversible quenching of fluorescence by protonation and its implications for device performance and stability are also explored (Mu et al., 2010).
Molecular Sensors
The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore serves as a versatile building block for constructing brightly fluorescent molecular sensors. Through facile synthetic procedures, this chromophore can be integrated into various sensor systems, demonstrating its utility in creating fluoroionophores and probes for metal ion recognition. This application underscores the compound's potential in developing sensitive and selective molecular sensors (Rurack et al., 2002).
Eigenschaften
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-8-16(9-7-15)23-20-14-29(13-17-4-2-3-5-21(17)26)22-11-10-18(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDVUQNMNDYPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)

![(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2385889.png)
![(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2385890.png)
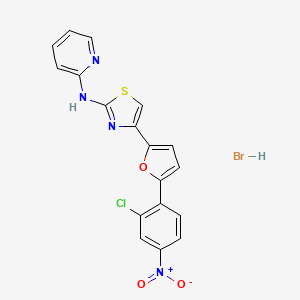
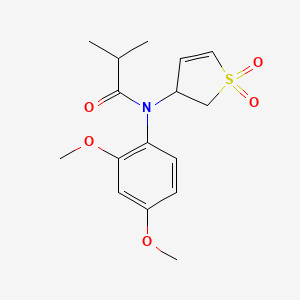
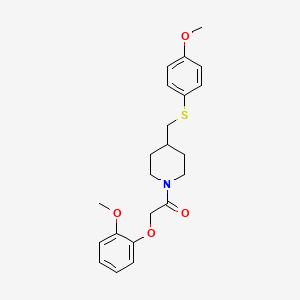
![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)

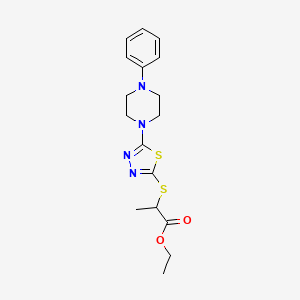
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)
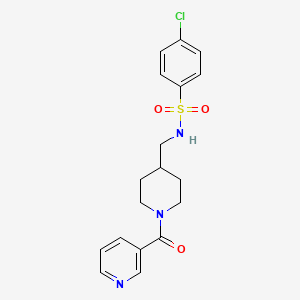
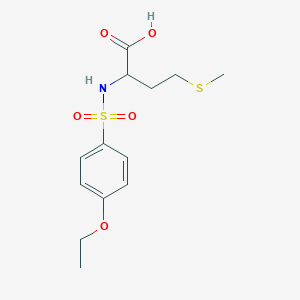
![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)